molecular formula C12H10ClNO3 B1504388 Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS No. 657424-77-6

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B1504388
CAS No.: 657424-77-6
M. Wt: 251.66 g/mol
InChI Key: ISTFXVOSPPRVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 657424-77-6, Molecular Formula: C₁₂H₁₀ClNO₃) is an isoxazole derivative characterized by a 3-chlorophenyl substituent at position 5 and an ethyl ester group at position 3 of the isoxazole ring. Its molecular weight is 251.67 g/mol, and it is typically stored under dry conditions at 2–8°C .

Synthesis The compound is synthesized via cyclization of ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride in ethanol at 80°C for 4 hours, yielding a 74% product (Example 2, ). Key characterization data include:

  • ¹H NMR: δ 7.82 (s, 1H), 7.72 (m, 1H), 7.47 (m, 2H), 4.03 (s, 3H).
  • MS: m/z = 252 (M+1) .

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFXVOSPPRVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677367
Record name Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657424-77-6
Record name Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a 3-chlorophenyl group and an ethyl ester. The presence of the isoxazole moiety is crucial for its biological activity, as it serves as a scaffold for various interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of various bacterial strains effectively:

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These findings highlight its potential application in treating bacterial infections, especially those resistant to conventional antibiotics .

2. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against pancreatic cancer cells. Studies have shown that it can significantly reduce cell migration and invasion without adversely affecting cell viability:

  • Cell Proliferation : No significant effect on proliferation was observed.
  • Cell Migration : A marked decrease in migration was noted at concentrations around 10 mg/kg in animal models.

This suggests that the compound may act as a potential therapeutic agent by targeting specific pathways involved in cancer metastasis .

3. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties, particularly through the inhibition of leukotriene biosynthesis, which plays a role in various inflammatory diseases:

  • Mechanism : It inhibits the enzyme 5-lipoxygenase (5-LO), crucial for leukotriene production.
  • Applications : This activity suggests potential uses in treating asthma, cardiovascular diseases, and other inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly influence its potency and selectivity:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
  • Modification Studies : Alterations to the ethyl group or phenyl substituents can lead to variations in efficacy against specific targets .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Pancreatic Cancer Model : In vivo studies demonstrated significant inhibition of tumor growth when administered at therapeutic doses, indicating its potential as a novel anticancer agent.
  • Infection Models : Efficacy against resistant bacterial strains was confirmed through various assays, showcasing its potential as an alternative to existing antibiotics.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate belongs to the isoxazole family, which has been recognized for various biological activities, including anticancer properties. Research indicates that isoxazole derivatives can act as histone deacetylase (HDAC) inhibitors, a class of compounds with potential anticancer effects. For instance, a study demonstrated that certain isoxazole derivatives exhibited significant inhibitory activity against multiple HDAC isoforms, suggesting their utility in cancer therapy .

Case Study: HDAC Inhibition

  • Compound Tested : this compound
  • Activity : Displayed IC50 values significantly lower than other tested compounds, indicating strong HDAC inhibition.
  • Mechanism : The inhibition of HDACs can lead to the reactivation of silenced genes involved in apoptosis and cell cycle regulation in cancer cells.

Table 1: Synthesis Pathways

MethodologyDescriptionYieldReferences
Microwave-Assisted SynthesisUtilizes microwave irradiation for faster reaction times and higher yieldsHigh
Metal-Free CycloadditionEmploys organic catalysts to facilitate the reaction without heavy metalsModerate to High
Traditional Catalytic MethodsInvolves metal catalysts like Cu(I) or Ru(II) for cycloaddition reactionsVariable

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its biological activity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of halogen substituents on the phenyl ring significantly influences the compound's potency against various biological targets.
  • Binding Affinity : Variations in the isoxazole core structure can alter binding affinity to target proteins, such as RORγt, which is implicated in inflammatory responses .

Table 2: SAR Data Overview

Compound VariantIC50 (μM)Binding ModeComments
This compound12 ± 1Allosteric InhibitionStrong activity against RORγt
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate7.4 ± 0.9Competitive BindingEnhanced potency due to fluorine substitution

Broader Applications in Drug Discovery

The versatility of this compound extends beyond anticancer activity. Its derivatives are being explored for:

  • Anti-inflammatory Agents : Isoxazoles have shown potential in modulating inflammatory pathways.
  • Antioxidant Properties : Certain derivatives exhibit strong antioxidant activity, making them candidates for age-related diseases .

Research Implications

The ongoing exploration of isoxazoles in various therapeutic areas highlights their potential as lead compounds in drug discovery pipelines.

Chemical Reactions Analysis

Grignard Reactions

The ester reacts with Grignard reagents to form ketones, a critical step in synthesizing bioactive derivatives:

  • Reagents : CH₃MgX (X = Cl, Br).

  • Conditions : Tertiary amine (e.g., triethylamine) in toluene or THF at 0–25°C .

  • Product : 1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone .

ParameterValue
SolventToluene/THF
Temperature0–25°C
CatalystTriethylamine
Yield85–92%

Reduction to Alcohols

The ketone product from Grignard reactions undergoes asymmetric reduction:

  • Reagents : Borane-dimethyl sulfide (BH₃·SMe₂) with (R)-CBS catalyst.

  • Conditions : THF at −20°C, followed by methanol quench .

  • Product : (R)-1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol (enantiomeric excess >98%) .

StepReagents/ConditionsOutcome
1BH₃·SMe₂, (R)-CBS, THF, −20°CEnantioselective reduction
2MeOH quenchIsolation via crystallization

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic conditions:

  • Reagents : NaOH or KOH in aqueous ethanol.

  • Conditions : Reflux for 4–6 hours.

  • Product : 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid .

ConditionResult
2M NaOH, EtOH/H₂O, refluxComplete hydrolysis in 4 h

Nucleophilic Substitution

The chlorine atom on the phenyl ring can be substituted under SNAr conditions:

  • Reagents : Amines (e.g., piperidine) or thiols.

  • Conditions : DMF, 80°C, 12 hours .

  • Product : 5-(3-Substituted-phenyl)isoxazole derivatives .

SubstrateReagentProductYield
PiperidineDMF, 80°C5-(3-Piperidinophenyl)isoxazole-3-carboxylate65%

Oxidation Reactions

The isoxazole ring remains stable under mild oxidation:

  • Reagents : mCPBA (meta-chloroperbenzoic acid).

  • Conditions : CH₂Cl₂, 0°C to RT.

  • Product : Epoxidation not observed; ring integrity maintained .

Key Takeaways

  • Synthetic Flexibility : The compound’s ester and chlorophenyl groups enable diverse transformations, including Grignard additions, reductions, and hydrolyses.

  • Industrial Relevance : Optimized protocols using THF/toluene solvents and tertiary amines ensure scalability .

  • Stereochemical Control : Asymmetric reductions with CBS catalysts achieve high enantioselectivity, critical for pharmaceutical applications .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares substituent effects on key properties:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Data Reference
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate 3-Cl-C₆H₄ 251.67 MP: Not reported; Solubility: Ethanol-soluble; MS: m/z = 252
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 3-CH₃-C₆H₄ 231.26 ¹H NMR: δ 7.65–7.58 (m, 2H), 2.43 (s, 3H); Yield: 80% after two steps
Ethyl 5-[3-(tert-butyl)phenyl]isoxazole-3-carboxylate 3-(t-Bu)-C₆H₄ 287.36 ¹³C NMR: δ 172.1 (C=O); HRMS: m/z = 288.1498 (M+H)
Ethyl 5-(4-carboxyphenyl)isoxazole-3-carboxylate 4-COOH-C₆H₄ 263.24 Water solubility enhanced due to carboxylic acid; NMR: δ 8.50–8.48 (m, 1H)
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate 5-Cl-thiophene 257.69 Density: 1.381 g/cm³; Predicted pKa: -6.45

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) enhances electrophilicity compared to 3-methylphenyl (electron-donating), influencing reactivity in further derivatization .
  • Solubility : Carboxylic acid derivatives (e.g., 4-carboxyphenyl) exhibit improved aqueous solubility, critical for bioavailability in drug development .

Preparation Methods

Cyclization of Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate with Hydroxylamine

This method is a classical approach to synthesize ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate by ring closure of a β-diketone precursor with hydroxylamine or hydroxylamine hydrochloride.

Process Overview:

  • Starting Material: Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate
  • Reagents: Hydroxylamine (50% aqueous) or hydroxylamine hydrochloride
  • Solvent: Ethanol
  • Conditions: Heating at ~60°C during addition of hydroxylamine, followed by acidification to promote ring closure
  • Workup: Cooling, crystallization by water addition, filtration, washing, and drying

Key Details:

  • When hydroxylamine (50% in water) is used, the reaction halts initially at an oxime ester intermediate. Subsequent acidification (e.g., with 5 M HCl in propanol) induces cyclization to the isoxazole ring.
  • Using hydroxylamine hydrochloride directly leads to ring closure without additional acid.
  • The isolated yield of this compound is approximately 79% with high purity (assay ~98.6%).
  • The process involves careful temperature control during addition and crystallization steps to maximize yield and purity.
Step Reagent/Condition Outcome
Addition of hydroxylamine 50% aqueous, 60°C, 1 h Formation of oxime ester
Acidification 5 M HCl in propanol, room temp, 1 h Cyclization to isoxazole
Crystallization Addition of water, cooling to 5°C Product crystallization
Isolation Filtration, washing with ethanol/water Pure this compound

This method is scalable and suitable for preparative synthesis of the target compound with good yield and purity.

1,3-Dipolar Cycloaddition Using Ionic Liquid-Supported Precursors

A more modern and innovative approach involves the use of ionic liquids as soluble supports to facilitate regioselective 1,3-dipolar cycloadditions to form isoxazole derivatives.

Process Overview:

  • Starting Materials: Ionic liquid-supported vinyl ethers derived from α-phenylselenomethyl ether
  • Dipole: Ethyl cyanoformate N-oxide
  • Reaction: 1,3-dipolar cycloaddition to form isoxazoline intermediates
  • Cleavage: Mild acidic conditions to release ethyl isoxazole-3-carboxylates from the ionic liquid support

Key Features:

  • The use of ionic liquids as soluble supports enhances regioselectivity and facilitates product isolation.
  • The reaction proceeds under mild conditions and affords good yields of ethyl isoxazole-3-carboxylates.
  • This method is efficient and adaptable for synthesizing various substituted isoxazole carboxylates, potentially including the 3-chlorophenyl derivative by appropriate precursor design.
Step Reagents/Conditions Notes
Preparation of supported vinyl ether From ionic liquid-supported α-phenylselenomethyl ether Soluble support facilitates reaction
1,3-Dipolar cycloaddition Ethyl cyanoformate N-oxide, mild conditions Regioselective formation of isoxazoline
Cleavage Mild acid treatment Releases ethyl isoxazole-3-carboxylate

This method represents a novel synthetic route with potential advantages in selectivity and purification, suitable for research and development settings.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Advantages References
Cyclization with Hydroxylamine Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate Hydroxylamine (50% aqueous) or hydroxylamine hydrochloride; ethanol; acidification ~79% yield; 98.6% purity Scalable, straightforward
Ionic Liquid-Supported 1,3-Dipolar Cycloaddition Ionic liquid-supported vinyl ethers Ethyl cyanoformate N-oxide; mild acid cleavage Good yields; regioselective High regioselectivity, mild conditions
Grignard Reaction for Derivative Synthesis This compound CH3MgX; solvents like toluene or THF; tertiary amines Not direct yield for target compound Versatile intermediate for further synthesis

Research Findings and Notes

  • The cyclization method using hydroxylamine is well-documented for its efficiency and is suitable for large-scale synthesis.
  • The ionic liquid-supported synthesis offers a novel, greener approach with potential for fine-tuning regioselectivity and simplifying purification.
  • The patent literature emphasizes the importance of solvent choice (aromatic hydrocarbons, ethers) and reaction conditions (temperature, acid/base quenching) for optimizing yields and purity.
  • The compound serves as a valuable intermediate for further chemical transformations, underscoring the importance of robust preparation methods.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, and how are reaction conditions controlled to maximize yield?

The compound is synthesized via cyclocondensation of ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride in ethanol at 80°C for 4 hours. Critical parameters include maintaining anhydrous conditions, controlled heating, and post-reaction cooling to 5–10°C to precipitate the product. Purification involves filtration and vacuum drying, achieving a yield of 74% . Alternative methods for analogous compounds (e.g., 4-chlorophenyl derivatives) highlight sodium ethoxide as a base catalyst and microwave-assisted synthesis to reduce reaction times .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on 1H NMR (e.g., peaks at δ 7.82 ppm for aromatic protons, δ 4.03 ppm for the ethyl ester) and mass spectrometry (M⁺+1 = 252). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the isoxazole ring geometry and chlorophenyl orientation . Purity is assessed via HPLC with >95% threshold .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally related isoxazole derivatives exhibit anti-inflammatory (COX-2 inhibition) and anticancer (apoptosis induction in HeLa cells) activities. The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence reactivity compared to other halogenated analogs?

The 3-chlorophenyl group introduces steric and electronic effects distinct from 4-substituted analogs. For example:

SubstituentPositionLogPBiological Activity
3-Clmeta2.8Moderate COX-2 inhibition
4-Clpara3.1Higher cytotoxicity (IC₅₀ = 12 µM)
4-OCH₃para1.9Enhanced solubility, lower activity
The meta-chloro configuration reduces π-stacking interactions but may favor hydrophobic binding pockets .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like EGFR or PARP. Key findings:

  • The isoxazole oxygen forms hydrogen bonds with catalytic residues (e.g., Lys48 in PARP-1).
  • The 3-chlorophenyl group occupies a hydrophobic subpocket, stabilizing binding (ΔG = −9.2 kcal/mol) . QSAR models further correlate substituent electronegativity with inhibitory potency (R² = 0.87) .

Q. How are synthetic byproducts characterized, and what strategies mitigate their formation?

Common byproducts include uncyclized oxime intermediates and diastereomeric impurities . LC-MS identifies these at m/z 210 (unreacted hydroxylamine adduct). Mitigation involves:

  • Strict stoichiometric control (1:1.5 molar ratio of diketone to hydroxylamine).
  • Use of scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What methodologies resolve contradictions in reported biological data for isoxazole derivatives?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for similar compounds) arise from assay variability (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR, thermal shift) validate target engagement .

Methodological Tables

Q. Table 1: Comparison of Analytical Techniques

TechniqueApplicationKey Parameters
1H NMRStructural confirmationδ 6.8–8.0 ppm (aromatic H), δ 4.0–4.3 ppm (ester CH₂)
X-rayCrystallographySHELXL refinement, R-factor < 0.05
HPLCPurity analysisC18 column, 70:30 acetonitrile/water, RT = 4.2 min

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature75–85°C>80°C accelerates byproduct formation
SolventAnhydrous ethanolPolar aprotic solvents reduce cyclization
pH7.5–8.5Alkaline conditions favor oxime formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.